molecular formula C15H19N3O5 B13103999 4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid

4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid

Cat. No.: B13103999
M. Wt: 321.33 g/mol
InChI Key: JUQUACAZZXRKLF-UHFFFAOYSA-N
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Description

4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core. This molecule includes a tert-butoxycarbonyl (Boc)-protected amino group at position 4, a methoxy substituent at position 7, and a methyl group at position 2. Its molecular formula is C15H22N3O5, with a molecular weight of 324.35 g/mol. The Boc group serves as a protective group for the amine, enhancing stability during synthetic processes, while the methoxy and methyl groups influence solubility and steric interactions in biological systems .

Properties

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

7-methoxy-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H19N3O5/c1-8-11(13(19)20)12-9(16-14(21)23-15(2,3)4)6-7-10(22-5)18(12)17-8/h6-7H,1-5H3,(H,16,21)(H,19,20)

InChI Key

JUQUACAZZXRKLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=C(C2=C1C(=O)O)NC(=O)OC(C)(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-A]pyridine core. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis. Common methods for introducing the Boc group include the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites. Upon deprotection, the free amine can interact with various biological targets, potentially affecting enzyme activity and protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the pyrazolo[1,5-a]pyridine family, which shares structural similarities with pyrazolo[1,5-a]pyrimidines and other bicyclic heterocycles. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid Pyrazolo[1,5-a]pyridine Boc-amino (C4), methoxy (C7), methyl (C2), carboxylic acid (C3) C15H22N3O5 324.35 Boc protection enhances stability; methoxy improves lipophilicity .
5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamide () Pyrazolo[1,5-a]pyrimidine Boc-aminoethyl (C5), benzyl (C5), oxo (C7), carboxamide (C3) C23H28N6O4 452.51 Pyrimidine core increases hydrogen-bonding potential; oxo group modulates reactivity .
Pyrazolo[1,5-a]pyridine-3-carboxylic acid () Pyrazolo[1,5-a]pyridine Unsubstituted core, carboxylic acid (C3) C8H6N2O2 162.14 Simpler structure with no Boc or methoxy groups; lower molecular weight .
5-({[(tert-Butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic Acid () Pyrazolo[1,5-a]pyridine (saturated) Boc-aminomethyl (C5), carboxylic acid (C3), saturated bicyclic ring C14H21N3O4 295.33 Saturated core reduces aromaticity; Boc-aminomethyl enhances solubility .

Biological Activity

4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid (referred to as "the compound") is a complex organic molecule characterized by its unique pyrazolo[1,5-A]pyridine core structure. This compound has garnered attention for its potential therapeutic applications and biological interactions, particularly following the deprotection of its tert-butoxycarbonyl (Boc) group, which allows for the free amine to engage with various biological targets.

Chemical Structure and Properties

The compound's molecular formula is C15H19N3O5C_{15}H_{19}N_{3}O_{5}, and it features a Boc-protected amino group along with a methoxy substitution at the 7-position of the pyrazolo ring. The presence of these functional groups suggests potential reactivity and interactions with biological systems.

The biological activity of the compound primarily stems from its ability to interact with specific enzymes and proteins. Upon deprotection of the Boc group, the free amine can participate in various biochemical pathways, potentially influencing enzyme activity and protein function. This mechanism positions the compound as a candidate for drug development aimed at modulating specific biological pathways.

Biological Activities

Research indicates that 4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid may exhibit several biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are dysregulated.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
  • Cell Cycle Modulation : There is evidence that this compound might influence cell cycle progression, which could have implications in cancer research.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some relevant comparisons.

Compound NameStructural FeaturesUniqueness
4-((Tert-butoxycarbonyl)amino)phenylboronic acidContains a phenylboronic acid group instead of a pyrazolo coreLacks the unique pyrazolo structure
3-Amino-4-(Boc-amino)pyridineContains pyridine rings with Boc-protected amino groupsSimpler structure without pyrazolo core
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridineSimilar pyrazolo core but with trifluoromethyl substitutionDifferent electronic properties due to trifluoromethyl group

Case Studies and Research Findings

Recent studies have explored the synthesis and biological activities of similar compounds within the pyrazolo series. For instance:

  • Synthesis and Characterization : A study demonstrated effective synthesis routes for various pyrazolo derivatives, highlighting their potential as enzyme inhibitors in cancer therapy .
  • In Vitro Studies : Research on related compounds has shown significant inhibition of specific cancer cell lines, suggesting that modifications to the pyrazolo core can enhance biological activity .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that certain structural modifications can lead to increased selectivity towards target enzymes, emphasizing the importance of structural diversity in drug design .

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